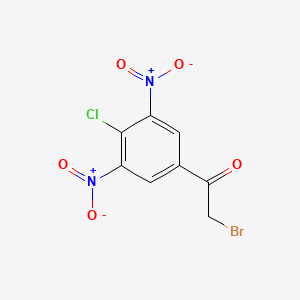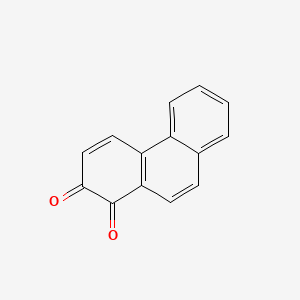
1,2-Phenanthrenequinone
概要
説明
1,2-Phenanthrenequinone is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H8O2. It is an orange, water-insoluble solid that is commonly used in various chemical processes and applications. This compound is known for its unique structure, which consists of two ketone groups attached to a phenanthrene backbone. It is widely used in the synthesis of dyes, agrochemicals, preservatives, and as a ligand in metal complexes .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Phenanthrenequinone can be synthesized through several methods, including:
Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using chromic acid in acetic acid.
Electrochemical Oxidation: Another method involves the electrochemical oxidation of phenanthrenequinone moieties-rich carbon materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using chromic acid or other strong oxidizing agents. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
1,2-Phenanthrenequinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenanthrenequinone derivatives.
Aldol Condensation: It reacts with active methylene compounds in the presence of catalysts like iron(III) chloride to form furan annulated products.
Common reagents used in these reactions include chromic acid, sulfur dioxide, iron(III) chloride, and electron-rich alkenes. The major products formed from these reactions include phenanthrenehydroquinone, furan annulated products, and various phenanthrenequinone derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,2-Phenanthrenequinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in electron transfer processes. In biological systems, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
類似化合物との比較
1,2-Phenanthrenequinone can be compared with other similar compounds such as:
9,10-Phenanthrenequinone: Both compounds are quinone derivatives of phenanthrene, but they differ in the position of the ketone groups.
Anthraquinone: Another quinone derivative, anthraquinone, is used in the production of dyes and as an intermediate in the synthesis of various chemicals.
Naphthoquinone: This compound is used in the synthesis of dyes, pharmaceuticals, and as an oxidizing agent.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
phenanthrene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOAVUHOIJMIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205913 | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-12-6 | |
| Record name | 1,2-Phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
![2-[(3,6-Dimethyl-2-quinolinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1229156.png)
![4-Amino-3-[(cyclohexylamino)-oxomethyl]-5-isothiazolecarboxylic acid [1-(cyclohexylamino)-1-oxopropan-2-yl] ester](/img/structure/B1229157.png)
![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)
![2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester](/img/structure/B1229161.png)
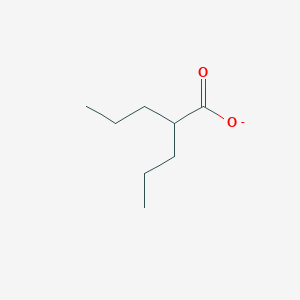
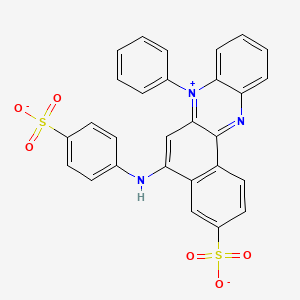
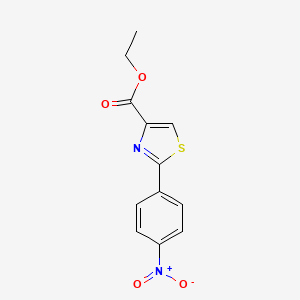
![2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1229169.png)
![5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one](/img/structure/B1229173.png)
![2-(3-imidazo[1,5-a]pyridinylthio)-N-(4-methylphenyl)acetamide](/img/structure/B1229176.png)

